molecular formula C10H10N2O B1367355 N-methyl-1H-indole-3-carboxamide CAS No. 85729-23-3

N-methyl-1H-indole-3-carboxamide

Cat. No.: B1367355
CAS No.: 85729-23-3
M. Wt: 174.2 g/mol
InChI Key: RUXBERIDJONIJM-UHFFFAOYSA-N
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Description

N-methyl-1H-indole-3-carboxamide is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of indole carboxamides, including this compound, has been the focus of many researchers . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated, with the presence of the carboxamide moiety in indole derivatives causing hydrogen bonds with a variety of enzymes and proteins .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The nitrogen lone electron pair participates in the aromatic ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 199-200°C and a boiling point of 464.5±18.0°C . Its density is predicted to be 1.224±0.06 g/cm3 .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of N-methyl-1H-indole-2-carboxamide, a derivative, was analyzed through single crystal X-ray diffraction. It consists of an indole group with a N-methylcarboxamide group as a substituent. This study aids in understanding the molecular structure and contributes to the complete assignment of the 1H and 13C-NMR spectra (Manríquez et al., 2009).

Cancer Research

  • In cancer research, a derivative of N-methyl-1H-indole-3-carboxamide was synthesized as a potential positron emission tomography tracer for imaging cancer tyrosine kinase, indicating its use in diagnostic imaging (Ji‐Quan Wang et al., 2005).

Monoamine Oxidase Inhibitors

  • Certain indole-carboxamides were discovered as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), indicating their potential application in neurological disorders (Tzvetkov et al., 2014).

Chemical Reactions

  • A study explored the reaction of 1-methylindole-3-carboxamides with substituted propargyl alcohols, leading to the formation of lactams. This reveals the chemical versatility of these compounds (Selvaraj et al., 2019).

Photophysical Studies

  • New fluorescent indole derivatives synthesized from β-brominated dehydroamino acids demonstrated potential as fluorescent probes. This indicates the use of these compounds in fluorescence-based applications (Pereira et al., 2010).

Antituberculosis Agents

  • Indole-2-carboxamides have been identified as a promising class of antituberculosis agents. This highlights the potential therapeutic applications of these compounds in treating tuberculosis (Kondreddi et al., 2013).

Safety and Hazards

N-methyl-1H-indole-3-carboxamide may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, and eye/face protection .

Future Directions

Indole derivatives, including N-methyl-1H-indole-3-carboxamide, have been the focus of many researchers due to their potential biological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

N-methyl-1H-indole-3-carboxamide, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often proteins or enzymes that play crucial roles in various biological processes.

Mode of Action

The presence of the carboxamide moiety in indole derivatives, including this compound, allows these compounds to form hydrogen bonds with their targets . This interaction often results in the inhibition of the target’s activity, altering the normal function of the target and leading to various downstream effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect a wide range of biochemical pathways.

Pharmacokinetics

The lipophilicity of indole derivatives is known to facilitate their diffusion through lipid-rich bilayers, such as those found in cells . This property likely impacts the absorption, distribution, metabolism, and excretion (ADME) of this compound, influencing its bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound likely has diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled carefully to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound . These precautions suggest that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as air quality and temperature.

Biochemical Analysis

Biochemical Properties

N-methyl-1H-indole-3-carboxamide plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound is known to form hydrogen bonds with a variety of enzymes, which can lead to the inhibition or activation of these enzymes. For instance, this compound has been shown to interact with human leukocyte antigen-G (HLAG) and human immunodeficiency virus type 1 (HIV-1) protease, inhibiting their activity . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in antiviral and anticancer treatments.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth . Additionally, this compound has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, forming hydrogen bonds and other non-covalent interactions . These interactions can result in the inhibition of enzyme activity, as seen with HIV-1 protease, or the activation of certain signaling pathways. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as antiviral and anticancer activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

N-methyl-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXBERIDJONIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517248
Record name N-Methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85729-23-3
Record name N-Methyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85729-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-methyl-1H-indole-3-carboxamide interact with the CREBBP bromodomain and what are the potential downstream effects?

A1: The research article focuses on the structural characterization of the CREBBP bromodomain in complex with a specific inhibitor, Cpd16, which contains the this compound moiety []. While the abstract doesn't delve into the specific interactions or downstream effects, it highlights the importance of understanding this interaction for potential therapeutic development.

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